molecular formula C5H5F2N3O3 B2570450 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole CAS No. 1787881-30-4

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Cat. No.: B2570450
CAS No.: 1787881-30-4
M. Wt: 193.11
InChI Key: IVZGNFMNYGCHAS-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,2-difluoroethoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole typically involves the introduction of the difluoroethoxy group and the nitro group onto the pyrazole ring. One common method involves the reaction of 2,2-difluoroethanol with a suitable pyrazole precursor under basic conditions to form the difluoroethoxy-substituted pyrazole. The nitro group can then be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove any impurities and ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-(2,2-difluoroethoxy)-4-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The difluoroethoxy group may enhance the compound’s stability and bioavailability by influencing its physicochemical properties. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole is unique due to the combination of the difluoroethoxy and nitro groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, and anti-tumor properties. This article aims to explore the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H5F2N3O3. The presence of the difluoroethoxy group and the nitro substituent on the pyrazole ring significantly influences its reactivity and biological interactions.

Pyrazoles often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Modulation of Cellular Signaling : Compounds like this compound may influence signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds with similar structures can reduce pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundIC50 (µM)Activity Type
This compoundTBDAnti-inflammatory
Dexamethasone1Standard

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that certain pyrazoles can induce apoptosis in cancer cell lines by activating caspase pathways.

Cell LineCompoundIC50 (µM)
HCT116This compoundTBD
MCF7Dexamethasone0.5

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties. A study reported that pyrazole derivatives exhibited activity against various bacterial strains.

Bacterial StrainCompoundMinimum Inhibitory Concentration (MIC)
E. coliTBDTBD
S. aureusTBDTBD

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of various pyrazoles, this compound was found to significantly reduce inflammation in a carrageenan-induced edema model. The compound demonstrated a dose-dependent inhibition of edema formation comparable to established anti-inflammatory drugs.

Case Study 2: Antitumor Efficacy

In another study focusing on cancer therapy, the compound was tested against HCT116 colon cancer cells. Results indicated that it induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O3/c6-4(7)2-13-5-3(10(11)12)1-8-9-5/h1,4H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGNFMNYGCHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787881-30-4
Record name 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
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